synthesis and characterization of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine
synthesis and characterization of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazine scaffold is a core component in numerous biologically active agents, demonstrating a wide range of therapeutic potential, including antihypertensive and anticancer activities.[1][2] This document outlines a robust two-step synthetic pathway, beginning from 2,5-dimethylbenzoyl cyanide. It delves into the underlying reaction mechanisms, offers a detailed, step-by-step experimental protocol, and establishes a self-validating system for the comprehensive characterization of the target molecule using modern analytical techniques. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and validate this and structurally related compounds.
Introduction: The Significance of the 1,2,4-Triazine Scaffold
The 1,2,4-triazine ring system is a privileged scaffold in the field of drug discovery and development. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antiviral, anticancer, and antihypertensive properties.[2][3] The introduction of a hydrazinyl group at the 3-position and an aryl substituent at the 5-position creates a class of compounds with notable potential as multi-target inhibitors, for instance, in the context of complex neurodegenerative disorders like Alzheimer's disease.[4][5]
The specific target of this guide, 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine, combines the versatile 1,2,4-triazine core with a sterically and electronically defined dimethylphenyl group. This substitution pattern can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further biological evaluation and lead optimization studies. This document provides the essential scientific foundation for producing this molecule with high purity and confirming its structural integrity.
Synthetic Strategy and Experimental Protocol
The synthesis of 5-aryl-3-hydrazinyl-1,2,4-triazines is efficiently achieved through a two-step process. The strategy involves the initial formation of a 3-thioxo-1,2,4-triazine intermediate, followed by a nucleophilic substitution reaction with hydrazine hydrate to yield the desired product. This approach is reliable and scalable.
Retrosynthetic Analysis & Mechanistic Rationale
Our synthetic approach begins with the cyclocondensation of an α-keto intermediate, derived from 2,5-dimethylbenzoyl cyanide, with thiosemicarbazide. This reaction forms the stable 5-(2,5-Dimethylphenyl)-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-one intermediate. The thione group is an excellent leaving group precursor. Subsequent treatment with hydrazine hydrate results in a nucleophilic displacement of the thione (or its tautomeric thiol form), leading to the formation of the highly reactive hydrazinyl group at the 3-position.
The causality for this pathway is rooted in established heterocyclic chemistry principles. Thiosemicarbazide serves as a versatile building block, providing the necessary N-N-C=S backbone to form the triazine ring upon reaction with the dicarbonyl equivalent. The subsequent displacement with hydrazine is an efficient and high-yielding transformation driven by the high nucleophilicity of hydrazine and the formation of stable byproducts.
Caption: Generalized two-step reaction mechanism for the synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system. Each step includes checkpoints (e.g., TLC monitoring) to ensure the reaction is proceeding as expected before moving to the subsequent stage.
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Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,5-dimethylbenzoyl cyanide (10 mmol) in glacial acetic acid (50 mL).
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Addition of Thiosemicarbazide: To this solution, add thiosemicarbazide (11 mmol, 1.1 eq) in one portion. The slight molar excess ensures the complete consumption of the starting benzoyl cyanide.
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Reaction: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours.
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Expert Insight: The use of glacial acetic acid as the solvent also serves as an acid catalyst, facilitating the condensation and subsequent cyclization.
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Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate:Hexane (1:1). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.
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Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water (200 mL). The product will precipitate out of the solution.
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Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid, and then with a small amount of cold ethanol. Dry the solid under vacuum to yield the intermediate as a pale yellow powder. The product is often of sufficient purity for the next step without further purification.
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Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the dried intermediate from Step 1 (8 mmol) in absolute ethanol (40 mL).
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Addition of Hydrazine: Add hydrazine hydrate (80 mmol, 10 eq) dropwise to the suspension.
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Expert Insight: A large excess of hydrazine hydrate is used to drive the reaction to completion and to act as a scavenger for the H₂S gas byproduct that evolves. The reaction should be conducted in a well-ventilated fume hood.
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Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 3-5 hours. The initial suspension should gradually dissolve as the reaction progresses, and the color may change.
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Reaction Monitoring: Monitor the reaction by TLC using Ethyl Acetate:Methanol (9:1) as the eluent. The product will be a distinct spot, typically with strong UV absorbance.
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Work-up and Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
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Precipitation: Pour the concentrated mixture into cold distilled water (150 mL). The final product will precipitate.
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Purification: Collect the solid by vacuum filtration. Wash the crude product with cold water and then recrystallize from an appropriate solvent system, such as an ethanol/water mixture, to obtain the pure 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine as a crystalline solid.
Caption: Step-by-step experimental workflow for synthesis and purification.
Physicochemical and Spectroscopic Characterization
Authoritative characterization is crucial for validating the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating dataset.
Purity Assessment
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Thin Layer Chromatography (TLC): A single, well-defined spot in multiple solvent systems (e.g., Ethyl Acetate/Hexane, Dichloromethane/Methanol) is indicative of high purity.
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High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, analysis by reverse-phase HPLC is recommended. A single sharp peak with >95% area is the standard for a pure compound.[6]
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Melting Point: A sharp melting point range (e.g., within 1-2°C) is a classic indicator of a pure crystalline solid.
Structural Elucidation
The combination of NMR, IR, and Mass Spectrometry provides unambiguous structural confirmation.[7]
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a suitable deuterated solvent like DMSO-d₆.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 10.5 - 11.0 | Singlet (broad) | 1H | -NH- (Hydrazinyl) | Exchangeable proton, often broad. |
| ~ 8.0 - 8.5 | Singlet | 1H | C6-H (Triazine) | Proton on the triazine ring. |
| ~ 7.0 - 7.5 | Multiplet | 3H | Ar-H | Aromatic protons of the dimethylphenyl ring. |
| ~ 4.5 - 5.0 | Singlet (broad) | 2H | -NH₂ (Hydrazinyl) | Exchangeable protons of the primary amine. |
| ~ 2.3 | Singlet | 3H | Ar-CH₃ | Methyl protons at the 2- or 5-position. |
| ~ 2.2 | Singlet | 3H | Ar-CH₃ | Methyl protons at the 5- or 2-position. |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 165 | C3 (Triazine) | Carbon attached to the hydrazinyl group. |
| ~ 150 | C5 (Triazine) | Carbon attached to the aryl group. |
| ~ 145 | C6 (Triazine) | CH carbon of the triazine ring. |
| ~ 130 - 138 | Ar-C (Quaternary) | Aromatic carbons attached to methyl groups and the triazine ring. |
| ~ 125 - 130 | Ar-C (CH) | Aromatic carbons bearing protons. |
| ~ 21 | Ar-CH₃ | Methyl group carbon. |
| ~ 20 | Ar-CH₃ | Methyl group carbon. |
FTIR is used to identify the key functional groups present in the molecule.
Table 3: Predicted FTIR Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
|---|---|---|---|
| 3300 - 3400 | Medium-Strong | N-H | Asymmetric & Symmetric Stretch (Hydrazinyl -NH₂) |
| 3150 - 3250 | Medium (broad) | N-H | Stretch (Hydrazinyl -NH-) |
| 3000 - 3100 | Medium-Weak | C-H | Aromatic Stretch |
| 2850 - 2960 | Medium-Weak | C-H | Aliphatic Stretch (Methyl) |
| 1550 - 1620 | Strong | C=N, C=C | Ring Stretching (Triazine, Aromatic) |
| 1450 - 1500 | Medium | C=C | Aromatic Ring Skeletal Vibrations |
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI) is recommended.
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Expected Molecular Ion: For C₁₂H₁₅N₅, the exact mass is 229.1327. The ESI-MS spectrum in positive mode should show a prominent peak at m/z 230.1400 [M+H]⁺.[6]
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Key Fragmentation: A potential key fragmentation would be the loss of the hydrazinyl group (-NHNH₂) or diazene (N₂H₂), leading to characteristic daughter ions.
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- 3. researchgate.net [researchgate.net]
- 4. 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-target inhibitors against Alzheimer disease derived from 3-hydrazinyl 1,2,4-triazine scaffold containing pendant phenoxy methyl-1,2,3-triazole: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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